molecular formula C9H9F4NS B14345162 2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline CAS No. 100280-15-7

2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline

Cat. No.: B14345162
CAS No.: 100280-15-7
M. Wt: 239.24 g/mol
InChI Key: JJDGAJONFHYOFS-UHFFFAOYSA-N
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Description

2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an aromatic amine compound characterized by the presence of a methyl group at the second position and a 1,1,2,2-tetrafluoroethylsulfanyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with 1,1,2,2-tetrafluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes or markers due to its aromatic structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets. The presence of the tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline
  • 2-Methyl-4-(1,1,2,2-tetrafluoroethyl)aniline
  • 2-Methyl-4-(1,1,2,2-tetrafluoroethylthio)aniline

Uniqueness

2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

100280-15-7

Molecular Formula

C9H9F4NS

Molecular Weight

239.24 g/mol

IUPAC Name

2-methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline

InChI

InChI=1S/C9H9F4NS/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8H,14H2,1H3

InChI Key

JJDGAJONFHYOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC(C(F)F)(F)F)N

Origin of Product

United States

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